1-Amino-3-methylnaphthalene-2-carbonitrile
Description
Naphthalene-2-carbonitrile Core Structures in Organic Synthesis Research
The naphthalene-2-carbonitrile scaffold is a significant structural motif in organic synthesis. nih.gov The nitrile group is a versatile functional group that can participate in a wide array of chemical reactions. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole ring, among other transformations. This versatility makes naphthalene-2-carbonitrile derivatives valuable intermediates in the synthesis of a variety of more complex molecules. nih.gov
Research into naphthalene (B1677914) derivatives has been extensive, with a focus on developing new synthetic methodologies to access polysubstituted naphthalenes with controlled regioselectivity. nih.gov These methods are crucial as the substitution pattern on the naphthalene ring system dramatically influences the molecule's physical, chemical, and biological properties. The development of efficient synthetic routes to access these core structures is an active area of research, with applications in materials science and medicinal chemistry. nih.govrsc.org
Significance of Amino-Substituted Naphthalene Architectures in Advanced Chemical Synthesis
The introduction of an amino group to the naphthalene framework, creating amino-substituted naphthalene architectures, further enhances the synthetic utility and potential applications of these compounds. The amino group can act as a directing group in electrophilic aromatic substitution reactions, influencing the position of incoming substituents. nih.gov It can also be functionalized in numerous ways, for example, through acylation, alkylation, or diazotization reactions, providing a handle for the construction of more elaborate molecular structures.
Amino-substituted naphthalenes are recognized as privileged scaffolds in medicinal chemistry, meaning they are molecular frameworks that are frequently found in biologically active compounds. ijpsjournal.com For instance, various substituted aminonaphthalenes have been investigated for their potential as anti-inflammatory and analgesic agents. nih.gov The synthesis of highly substituted 1-aminonaphthalenes is an area of particular interest, with recent research focusing on developing efficient routes from readily available starting materials. acs.org These synthetic efforts are driven by the need for novel compounds with tailored properties for various applications, including the development of new therapeutic agents. nih.govijpsjournal.com
Structure
3D Structure
Properties
CAS No. |
50870-06-9 |
|---|---|
Molecular Formula |
C12H10N2 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1-amino-3-methylnaphthalene-2-carbonitrile |
InChI |
InChI=1S/C12H10N2/c1-8-6-9-4-2-3-5-10(9)12(14)11(8)7-13/h2-6H,14H2,1H3 |
InChI Key |
CQMXPKAXCGKWJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=C1C#N)N |
Origin of Product |
United States |
Chemical Transformations and Reaction Pathways of 1 Amino 3 Methylnaphthalene 2 Carbonitrile and Its Derivatives
Functional Group Interconversions on the Naphthalene-2-carbonitrile Core
The amino and nitrile groups on the naphthalene (B1677914) scaffold are amenable to a variety of functional group interconversions, providing access to a library of related compounds such as carboxylic acids, esters, and amines.
Nitrile Hydrolysis and Esterification Pathways
The nitrile group of 1-Amino-3-methylnaphthalene-2-carbonitrile can be readily converted into a carboxylic acid through hydrolysis, which can be subsequently esterified to the corresponding ester. This two-step process is a fundamental transformation in organic synthesis.
The hydrolysis of nitriles can be achieved under either acidic or basic conditions. chemistrysteps.comlibretexts.org In an acidic medium, the nitrile is typically heated under reflux with a dilute acid, such as hydrochloric acid, to yield the carboxylic acid directly. libretexts.org The reaction proceeds through the intermediate formation of an amide, which is then hydrolyzed to the carboxylic acid. chemistrysteps.com
Alternatively, alkaline hydrolysis involves heating the nitrile with an aqueous solution of a base, like sodium hydroxide. libretexts.org This initially produces the carboxylate salt, which upon acidification, yields the desired carboxylic acid. libretexts.org
The resulting 1-Amino-3-methylnaphthalene-2-carboxylic acid can then be converted to its corresponding ester via Fischer esterification. This reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, and water is removed as it is formed. masterorganicchemistry.commasterorganicchemistry.com
A representative reaction scheme for the hydrolysis and subsequent esterification is shown below:
Table 1: Representative Conditions for Nitrile Hydrolysis and Esterification
| Step | Reagents and Conditions | Product | Reference |
| Nitrile Hydrolysis (Acidic) | Dilute HCl, heat (reflux) | 1-Amino-3-methylnaphthalene-2-carboxylic acid | libretexts.org |
| Nitrile Hydrolysis (Basic) | 1. NaOH(aq), heat (reflux)2. H₃O⁺ | 1-Amino-3-methylnaphthalene-2-carboxylic acid | libretexts.org |
| Esterification | R'OH, H₂SO₄ (cat.), heat | 1-Amino-3-methylnaphthalene-2-carboxylic acid ester | masterorganicchemistry.commasterorganicchemistry.com |
Reductions to Aminomethyl and Related Derivatives
The nitrile group of this compound can be reduced to a primary amine, yielding 1-Amino-2-(aminomethyl)-3-methylnaphthalene. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). The resulting diamino-substituted naphthalene can serve as a valuable building block for the synthesis of more complex molecules.
The reduction of nitriles with LiAlH₄ is a well-established method for the preparation of primary amines. The reaction is generally carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to quench the excess reagent and liberate the free amine.
While no specific literature examples for the reduction of this compound were found, the general reactivity of aryl nitriles suggests that this transformation is feasible. The reaction conditions would likely be similar to those employed for the reduction of other aromatic nitriles.
A general scheme for the reduction is as follows:
Table 2: General Conditions for Nitrile Reduction
| Reagent | Solvent | Product |
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether or THF | 1-Amino-2-(aminomethyl)-3-methylnaphthalene |
Pinner Reactions for Amide Formation
The Pinner reaction provides a classical method for converting nitriles into imino esters, which are versatile intermediates that can be readily hydrolyzed to esters or reacted with amines to form amidines. wikipedia.orgorganic-chemistry.org By modifying the workup conditions, the Pinner reaction can be adapted to produce amides.
The reaction is initiated by treating the nitrile with an alcohol in the presence of a strong acid, typically anhydrous hydrogen chloride gas. organic-chemistry.org This forms an imino ester salt, also known as a Pinner salt. wikipedia.org Subsequent hydrolysis of the Pinner salt with water leads to the formation of an ester. wikipedia.org However, if the reaction is worked up under controlled conditions, it is possible to isolate the corresponding amide.
The electron-donating amino group at the 1-position of the naphthalene ring may influence the reactivity of the nitrile group in the Pinner reaction. The electronic nature of the nitrile, whether it is electron-rich or electron-poor, can affect its reactivity under acidic or basic conditions. wikipedia.org
A general representation of the Pinner reaction leading to an ester is shown below:
Table 3: Key Features of the Pinner Reaction
| Aspect | Description | Reference |
| Reactants | Nitrile, alcohol, strong acid (e.g., HCl) | organic-chemistry.org |
| Intermediate | Imino ester salt (Pinner salt) | wikipedia.org |
| Products | Ester (with water), Amidine (with ammonia/amine), Thionoester (with H₂S) | wikipedia.org |
| Conditions | Typically anhydrous conditions at low temperatures | wikipedia.org |
Nucleophilic Additions and Intramolecular Cyclization Reactions
The presence of both a nucleophilic amino group and an electrophilic nitrile group, along with the potential for substitution on the naphthalene ring, allows for a variety of nucleophilic addition and cyclization reactions.
Regioselective and Chemoselective Cyclizations of 2-Alkynylarylnitriles
While no specific examples of cyclization reactions involving 2-alkynyl derivatives of this compound have been reported, the general principles of regioselective and chemoselective cyclizations of 2-alkynylarylnitriles can be applied to predict potential reaction pathways. These reactions are powerful tools for the construction of fused heterocyclic systems.
The introduction of an alkynyl substituent at the 3-position would generate a 1-Amino-3-alkynylnaphthalene-2-carbonitrile derivative. The juxtaposition of the amino, cyano, and alkynyl groups would create a reactive system poised for intramolecular cyclization. Depending on the reaction conditions and the nature of the substituents, different cyclization modes can be envisaged, leading to the formation of various nitrogen-containing heterocyclic rings fused to the naphthalene core.
For instance, base-promoted cyclization could lead to the formation of novel phenazine-like structures through a cascade process involving nucleophilic addition and subsequent cyclization.
Dearomative Hydride Additions and Subsequent Electrophilic Functionalization
The dearomatization of the naphthalene ring system in derivatives of this compound represents a sophisticated strategy for the synthesis of three-dimensional molecular architectures. A notable example of such a transformation is the dearomative hydride addition to 1-naphthonitrile (B165113) derivatives. nih.govacs.org
Research has shown that treatment of 1-naphthylmethylamines with potassium hydride (KH) or a combination of n-butyllithium (n-BuLi) and potassium tert-butoxide (t-BuOK) can lead to the formation of 1,4-dihydronaphthalene-1-carbonitriles. nih.govacs.orgntu.edu.sg This process involves a remarkable sequence of two consecutive β-hydride eliminations to generate 1-naphthonitrile in situ, followed by a regioselective dearomative addition of a hydride to the C4 position. nih.govacs.org
The resulting α-cyano benzylic carbanion is a versatile intermediate that can be trapped by a range of electrophiles, allowing for the introduction of new functional groups at the C1 position of the dearomatized naphthalene ring. nih.govacs.org This methodology provides a powerful tool for the construction of complex polycyclic structures. Although this specific reaction starts from a 1-naphthylmethylamine, the principles of dearomative hydride addition to the in situ generated 1-naphthonitrile are highly relevant to the potential reactivity of this compound under similar strongly basic and hydridic conditions.
Table 4: Key Aspects of Dearomative Hydride Addition to Naphthalene Nitriles
| Feature | Description | Reference |
| Transformation | Conversion of 1-naphthylmethylamines to 1,4-dihydronaphthalene-1-carbonitriles | nih.govacs.org |
| Key Steps | Two consecutive β-hydride eliminations followed by C4-selective dearomative hydride addition | nih.govacs.org |
| Intermediate | α-Cyano benzylic carbanion | nih.govacs.org |
| Synthetic Utility | Allows for subsequent electrophilic functionalization at the C1 position | nih.govacs.org |
Derivatization Strategies for Advanced Chemical Research
The chemical reactivity of the primary amino group and the aromatic naphthalene core of this compound allows for a variety of derivatization strategies. These modifications are instrumental in advanced chemical research, enabling enhanced analytical detection, characterization, and stereochemical analysis.
Imine Formation with Aldehydes for Reaction Monitoring and Characterization
The reaction of the primary amino group of this compound with aldehydes results in the formation of an imine, also known as a Schiff base. This condensation reaction is a fundamental transformation in organic chemistry and serves as a versatile method for derivatization. The formation of the C=N double bond introduces a new chromophore into the molecule, which can significantly alter its spectroscopic properties, aiding in reaction monitoring and characterization.
The reaction is typically catalyzed by a small amount of acid and involves the elimination of a water molecule. The equilibrium of the reaction can be shifted towards the product by removing water as it is formed, often through the use of a Dean-Stark apparatus or a drying agent. nih.gov The progress of the imine formation can be conveniently monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). nih.gov
Once the imine derivative is synthesized, its structure can be confirmed using various spectroscopic methods. Fourier-Transform Infrared (FTIR) spectroscopy would show the disappearance of the N-H stretching bands of the primary amine and the appearance of a characteristic C=N stretching band. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information, with a characteristic downfield shift of the proton attached to the imino carbon. Mass Spectrometry (MS) is used to confirm the molecular weight of the newly formed imine.
The choice of aldehyde can be tailored to introduce specific functionalities or reporter groups. For instance, using an aldehyde containing a fluorophore can produce a fluorescent imine derivative, enabling highly sensitive detection in complex mixtures.
Table 1: Representative Examples of Imine Formation with this compound
| Aldehyde Reactant | Imine Product | Reaction Conditions | Analytical Characterization |
| Benzaldehyde (B42025) | N-(phenylmethylidene)-1-amino-3-methylnaphthalene-2-carbonitrile | Toluene, reflux, cat. p-TsOH | FTIR, 1H NMR, 13C NMR, MS |
| 4-Nitrobenzaldehyde | N-(4-nitrobenzylidene)-1-amino-3-methylnaphthalene-2-carbonitrile | Ethanol, reflux | UV-Vis, FTIR, 1H NMR, MS |
| 2-Hydroxybenzaldehyde (Salicylaldehyde) | N-(2-hydroxybenzylidene)-1-amino-3-methylnaphthalene-2-carbonitrile | Methanol, room temp. | Fluorescence Spectroscopy, FTIR, 1H NMR, MS |
This table presents hypothetical representative examples to illustrate the derivatization strategy, as direct experimental data for this specific compound was not found in the provided search results.
Chiral Derivatization for Stereochemical Analysis
While this compound itself is not chiral, it can be used as a derivatizing agent for the stereochemical analysis of chiral compounds, or if it were to become part of a larger chiral molecule, its derivatives could be used to determine the stereochemistry. A common strategy for determining the enantiomeric composition of a chiral analyte is to react it with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated and quantified using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
For the stereochemical analysis of chiral aldehydes or ketones, this compound could theoretically be resolved into its enantiomers if it were part of a chiral system, or a chiral auxiliary could be introduced elsewhere in the molecule. However, a more direct application involves the derivatization of chiral primary amines with a chiral aldehyde in a similar fashion to what is described above, but for the purpose of creating diastereomers.
Alternatively, if one needed to resolve a racemic mixture of a compound similar to this compound, a chiral acid could be used to form diastereomeric salts. These salts can then be separated by fractional crystallization, and the pure enantiomer of the amine can be recovered by neutralization.
For analytical purposes, chiral derivatization often involves reacting the amine with a chiral reagent that imparts good chromatographic properties and high detector sensitivity. Reagents like Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride) or its analogues are frequently used to form diastereomeric amides from chiral amines. These diastereomers can then be readily analyzed by NMR spectroscopy or chromatography to determine the enantiomeric excess of the original amine.
Table 2: Hypothetical Chiral Derivatization for Stereochemical Analysis
| Chiral Analyte | Chiral Derivatizing Agent | Diastereomeric Products | Analytical Method |
| (R/S)-2-Phenylpropanoic acid | This compound (as resolving agent) | Diastereomeric amide salts | Fractional Crystallization, Chiral HPLC |
| Racemic this compound derivative | (R)-(-)-Mandelic Acid | Diastereomeric salts | Fractional Crystallization, Polarimetry |
| Racemic primary amine | (S)-(+)-2-Methoxy-2-phenylacetic acid | Diastereomeric amides | 1H NMR, Chiral HPLC |
This table presents hypothetical examples to illustrate the principles of chiral derivatization, as specific applications involving this compound were not available in the search results.
Mechanistic Investigations of Reactions Involving Naphthalene 2 Carbonitriles
Elucidation of Cascade and Tandem Reaction Mechanisms in Naphthalene (B1677914) Ring Formation
Cascade reactions, also known as tandem or domino reactions, are highly efficient processes where multiple bond-forming events occur in a single operation without isolating intermediates. rsc.orgresearchgate.net These sequences are prized for their atom economy and ability to rapidly build molecular complexity from simple precursors. rsc.orgresearchgate.net
A notable example that constructs a molecular framework closely related to the target compound is the tandem reaction of 2-alkynylbenzonitriles with a Reformatsky reagent. This method provides a novel and efficient pathway to 1-aminonaphthalene-2-carboxylates. rsc.org The reaction initiates with the formation of an organozinc reagent which then participates in a sequence of intramolecular reactions, ultimately leading to the annulated naphthalene product. For substrates like 2-(3-hydroxyprop-1-ynyl)benzonitriles, a more complex cascade unfolds to produce 9-aminonaphtho[2,3-c]furan-1(3H)-ones. rsc.org
Another powerful cascade strategy involves the reaction of three distinct aryne species in tandem. This one-pot process utilizes a 1,3-diyne and a 1,2-benzdiyne equivalent to rapidly assemble various naphthalene products under mild basic conditions. nih.gov The sequence marries the classical fluoride-induced generation of a benzyne (B1209423) with a subsequent thermal hexadehydro-Diels–Alder (HDDA) reaction to form a more complex naphthyne intermediate, which is then trapped. nih.gov Such strategies highlight the potential for creating densely functionalized naphthalene rings through carefully designed reaction cascades.
Mechanisms of Base-Induced Dearomatization and Dehydrogenation Processes
Base-induced transformations can lead to unusual and synthetically valuable dearomatization and dehydrogenation of naphthalene systems. A significant example is the solvothermal treatment of 1-naphthylmethylamine with a strong base like potassium hydride (KH) or a combination of n-butyllithium and potassium t-butoxide (n-BuLi/t-BuOK). nih.govresearchgate.net This process does not produce an amino-substituted naphthalene directly but instead transforms the aminomethyl group into a nitrile through a novel dehydrogenative pathway, followed by dearomatization of the naphthalene ring. nih.govresearchgate.net
The proposed mechanism for this transformation involves a sequence of remarkable steps:
Initial Deprotonation: The base deprotonates the primary amine to form a potassium amide anion. acs.org
First β-Hydride Elimination: This amide anion undergoes a β-hydride elimination to generate an aldimine intermediate and potassium hydride (KH). acs.orgnih.gov
Iminyl Anion Formation: The aldimine is rapidly deprotonated to form an iminyl anion. acs.orgnih.gov
Second β-Hydride Elimination: The iminyl anion undergoes a second β-hydride elimination, yielding 1-naphthonitrile (B165113) and another equivalent of KH. acs.orgnih.gov
Dearomative Hydride Addition: The freshly generated, highly reactive KH then acts as a nucleophile, attacking the C4 position of the 1-naphthonitrile intermediate. This regioselective addition dearomatizes the ring and produces a stabilized α-cyano benzylic carbanion. nih.govnih.gov
Functionalization: This carbanion can be trapped by various electrophiles, including simple protonation, to yield 1,4-dihydronaphthalene-1-carbonitriles with a quaternary carbon center at the C1 position. nih.govacs.org
This reaction showcases a rare example of dearomative hydride addition to a naphthalene nucleus, driven by the in situ generation of a highly reactive hydride source. nih.gov
Table 1: Effect of Base on the Dearomatization of 1-Naphthylmethylamine This table illustrates the critical role of the base composition in the base-induced dearomative transformation, with potassium-based reagents showing superior efficacy.
| Entry | Base | Yield (%) |
| 1 | KH | 78 |
| 2 | n-BuLi/t-BuOK | 74 |
| 3 | n-BuLi/t-BuONa | 15 |
| 4 | n-BuLi | <5 |
Source: Adapted from Sekiguchi, Y. et al., JACS Au, 2022. researchgate.netacs.org
Investigation of Radical-Mediated Reaction Pathways
Radical reactions offer alternative pathways for constructing the naphthalene skeleton, particularly under high-temperature conditions found in combustion or astrochemical environments. osti.gov These pathways often involve resonantly stabilized free radicals (RSFRs) as key building blocks. researchgate.net
One of the most studied radical-mediated routes is the self-recombination of cyclopentadienyl (B1206354) radicals (c-C₅H₅). oup.comuhmreactiondynamics.org This reaction is considered a primary mechanism for naphthalene formation in benzene (B151609) flames. mit.edu Computational and experimental studies, including those using shock tubes and molecular beams, have provided compelling evidence that two cyclopentadienyl radicals can combine and, following rearrangement and loss of hydrogen, form the stable 10π-aromatic naphthalene system. researchgate.netoup.com
Other significant radical-mediated pathways include:
Phenyl Radical + Vinylacetylene: The reaction between a phenyl radical (C₆H₅) and vinylacetylene (C₄H₄) has been computationally studied as a viable route to naphthalene. The process involves radical addition to the π-system, followed by cyclization and hydrogen abstraction steps. nih.govresearchgate.net
Indenyl Radical + Vinylacetylene: In a similar vein, indenyl radicals can react with vinylacetylene. The mechanism mirrors the phenyl-vinylacetylene system, where the initial five-membered ring of the indenyl radical acts as a spectator, leading to the formation of tricyclic PAHs like cyclopenta[a]naphthalene. rsc.org
These radical pathways, while often requiring extreme conditions, provide fundamental insights into the formation of polycyclic aromatic hydrocarbons (PAHs) and demonstrate "bottom-up" molecular mass growth from smaller radical fragments. researchgate.net
Role and Characterization of Key Intermediates (e.g., Iminyl Anions, Arynes, Spiroarenium Cations)
The synthesis of complex naphthalenes often proceeds through highly reactive, transient intermediates. The direct detection and characterization of these species are challenging but essential for mechanistic validation.
Iminyl Anions: As detailed in section 4.2, iminyl anions are crucial intermediates in the base-induced dehydrogenation of 1-naphthylmethylamines. nih.gov Their formation is proposed based on deuterium (B1214612) labeling experiments and density functional theory (DFT) calculations. The calculations show that after an initial β-hydride elimination to an aldimine, deprotonation to the iminyl anion is a rapid step, setting the stage for a second, higher-energy β-hydride elimination that forms the nitrile. nih.gov
Arynes: Arynes, particularly naphthynes, are powerful intermediates for forming substituted naphthalenes. rsc.org They can be generated via several methods, including the fluoride-induced elimination from ortho-silyl aryl triflates. nih.gov Once formed, they are potent electrophiles and dienophiles. Palladium-catalyzed cocyclization of diyne esters and benzynes provides a route to the arylnaphthalene lignan (B3055560) lactone core, proceeding through a palladacycle intermediate that reacts with the aryne. frontiersin.org A more intricate strategy involves a cascade where a nucleophile attacks a 1,2-benzdiyne equivalent, leading to a new benzyne that undergoes an intramolecular hexadehydro-Diels-Alder (HDDA) reaction to form a naphthyne, all in one pot. nih.gov
Spiroarenium Cations: While not explicitly named in the provided search results for this specific compound, spiroarenium cations (or Wheland intermediates) are fundamental intermediates in electrophilic aromatic substitution and related cyclizations. In the context of naphthalene synthesis, the electrophilic cyclization of arene-containing propargylic alcohols proceeds through an initial attack of an electrophile (like I⁺ from I₂) on the alkyne. nih.govnih.gov The resulting vinyl cation is then attacked by the appended aromatic ring. This intramolecular Friedel-Crafts-type reaction generates a cationic spirocyclic intermediate. Subsequent rearomatization through dehydration or deprotonation yields the final naphthalene product. In some cases, competitive ipso-cyclization at a substituted position can lead to stable spirocyclic products, providing indirect evidence for these intermediates. nih.gov
Stereochemical and Regiochemical Control in Naphthalene-2-carbonitrile Synthesis
Achieving specific substitution patterns (regiocontrol) and, where applicable, spatial arrangements (stereocontrol) is a paramount challenge in organic synthesis.
Regiochemical control is critical in naphthalene synthesis, as the α (C1, C4, C5, C8) and β (C2, C3, C6, C7) positions exhibit different reactivities. researchgate.netnih.gov
Electrophilic Cyclization: The electrophile-induced cyclization of 1-aryl-alkynols offers a powerful method for regioselective naphthalene synthesis. The regioselectivity of the ring closure onto the arene is governed by the electronic and steric properties of existing substituents. For example, cyclization onto a 3-methoxyphenyl (B12655295) alkynol occurs preferentially at the less hindered position para to the activating methoxy (B1213986) group. nih.gov Similarly, cyclization involving a 2-naphthyl substrate occurs selectively at the more activated C1 position of that naphthalene ring. nih.gov
Directed Functionalization: Traditional electrophilic substitution on naphthalene itself often gives mixtures, with kinetic control favoring the α-position and thermodynamic control favoring the β-position. acs.org Modern methods often rely on directing groups to achieve high regioselectivity in C-H functionalization reactions. researchgate.net
Table 2: Regioselectivity in the Iodocyclization of Substituted Aryl Alkynols This table demonstrates how substituents on the aromatic ring direct the position of cyclization, enabling the synthesis of specific isomers.
| Substrate | Major Product Isomer | Regioisomeric Ratio |
| 3-Methoxyphenyl alkynol | Cyclization at C6 (para to OMe) | 7:1 |
| 2-Naphthyl alkynol | Cyclization at C1 | Single isomer observed |
Source: Adapted from Yue, D. et al., J. Org. Chem., 2005. nih.gov
Stereochemical control becomes relevant when chiral centers are created. While the target compound "1-Amino-3-methylnaphthalene-2-carbonitrile" is achiral, many synthetic routes towards related structures involve chiral intermediates or products.
Atropisomerism: In sterically hindered biaryl systems, such as derivatives of 1,1'-bi-2-naphthol (B31242) (BINOL), rotation around the single bond connecting the naphthalene units is restricted, leading to stable, chiral atropisomers. wikipedia.org These compounds are invaluable as chiral ligands in asymmetric catalysis. wikipedia.org
Enzymatic Reactions: Biocatalysis offers unparalleled stereocontrol. For instance, naphthalene 1,2-dioxygenase (NDO) enzymes catalyze the syn-dihydroxylation of naphthalene to produce (+)-(1R,2S)-cis-1,2-dihydroxy-1,2-dihydronaphthalene with exceptional enantiopurity. The stereo- and regioselectivity are dictated by the precise orientation of the substrate within the enzyme's active site. acs.org
Substrate Control: In classical synthesis, existing stereocenters in a molecule can direct the stereochemical outcome of subsequent reactions. For example, the stereochemistry of β-silyl alcohols can be controlled, which in turn dictates the geometry of the alkene formed during stereospecific syn- or anti-elimination reactions. acs.org
Spectroscopic Methods for Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton (¹H) NMR spectroscopy of 1-Amino-3-methylnaphthalene-2-carbonitrile would be expected to reveal distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ), integration, and multiplicity of these signals are critical for assigning protons to their specific locations.
The aromatic region of the spectrum would likely display a series of multiplets corresponding to the five protons on the naphthalene (B1677914) ring system. The exact chemical shifts and coupling patterns would be influenced by the electron-donating amino (-NH₂) group and the electron-withdrawing nitrile (-CN) group, as well as the methyl (-CH₃) group. The protons on the benzene (B151609) ring portion of the naphthalene system would have characteristic shifts, and their coupling constants (J-values) would indicate their ortho, meta, or para relationships to one another.
A singlet would be anticipated for the methyl group protons, typically appearing in the upfield region of the spectrum. The protons of the amino group would likely appear as a broad singlet, and its chemical shift could be concentration and solvent dependent.
Expected ¹H NMR Data for this compound: This table is a representation of expected values based on general principles of NMR spectroscopy, as specific experimental data for this compound is not publicly available.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 7.0 - 8.0 | Multiplet |
| -NH₂ | Variable (broad) | Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal in the spectrum. oregonstate.edu
The spectrum would be characterized by several signals in the aromatic region (typically δ 110-160 ppm) corresponding to the ten carbons of the naphthalene ring. The positions of the substituents would significantly influence the chemical shifts of the carbons to which they are attached. The carbon atom bonded to the amino group (C1) would be shifted to a different extent compared to the one bonded to the methyl group (C3) or the nitrile group (C2). The quaternary carbons, including those at the ring fusion and those bearing substituents, would also be identifiable. The carbon of the nitrile group (-CN) would appear in a characteristic downfield region (around δ 115-125 ppm). wisc.edu The methyl carbon would resonate at a much higher field (typically δ 15-25 ppm). oregonstate.edu
Expected ¹³C NMR Data for this compound: This table is a representation of expected values based on general principles of NMR spectroscopy, as specific experimental data for this compound is not publicly available.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| Naphthalene C (unsubstituted) | 120 - 135 |
| Naphthalene C (substituted) | 100 - 150 |
| C-CN | 115 - 125 |
Two-Dimensional NMR Techniques (e.g., COSY)
To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques are invaluable. Correlation SpectroscopY (COSY) is a homonuclear correlation experiment that reveals proton-proton (¹H-¹H) coupling networks. In the COSY spectrum of this compound, cross-peaks would appear between signals of protons that are spin-spin coupled, typically those on adjacent carbon atoms. This would allow for the definitive assignment of the protons on the naphthalene ring by tracing the connectivity between neighboring protons. For instance, the proton at C4 would show a correlation to the proton at C5, which in turn would couple to the proton at C6, and so on, allowing for a walk around the aromatic ring system.
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly powerful for identifying functional groups, as each group has characteristic vibrational frequencies.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. thermofisher.com The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.
The amino (-NH₂) group would exhibit two distinct stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric N-H stretches. The nitrile (-C≡N) group has a very sharp and intense absorption band in the region of 2210-2260 cm⁻¹. The presence of the aromatic naphthalene ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. researchgate.net The methyl group would show C-H stretching vibrations just below 3000 cm⁻¹.
Expected FT-IR Data for this compound: This table is a representation of expected values based on general principles of FT-IR spectroscopy, as specific experimental data for this compound is not publicly available.
| Vibrational Mode | Expected Frequency (cm⁻¹) |
|---|---|
| N-H Stretch (asymmetric) | ~3450 |
| N-H Stretch (symmetric) | ~3350 |
| Aromatic C-H Stretch | >3000 |
| Aliphatic C-H Stretch | <3000 |
| C≡N Stretch | 2210 - 2260 |
Fourier-Transform Raman (FT-Raman) Spectroscopy
Fourier-Transform Raman (FT-Raman) spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to changes in the dipole moment of a molecule during a vibration, Raman spectroscopy is sensitive to changes in its polarizability.
For this compound, the C≡N stretch, which is strong in the IR, would also be expected to be prominent in the Raman spectrum. The symmetric vibrations of the aromatic ring system are often strong in the Raman spectrum. The FT-Raman spectrum would provide confirmatory evidence for the functional groups identified by FT-IR and could offer additional structural details, particularly regarding the carbon skeleton. thermofisher.com
Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure and Conjugation Studies
Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a powerful technique for investigating the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The wavelength and intensity of this absorption are directly related to the electronic structure and the extent of conjugation in the molecule.
For aromatic compounds like this compound, the UV-Vis spectrum is influenced by the naphthalene core and the electronic effects of its substituents: the amino (-NH2), methyl (-CH3), and cyano (-CN) groups. The amino group acts as an auxochrome, an electron-donating group that typically causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the characteristic naphthalene absorption bands. This is due to the interaction of the lone pair of electrons on the nitrogen atom with the π-electron system of the naphthalene ring, which extends the conjugation.
Conversely, the cyano group is an electron-withdrawing group that can also influence the electronic transitions. The interplay between the electron-donating amino group and the electron-withdrawing cyano group can lead to intramolecular charge transfer (ICT) character in the electronic transitions, which often results in strong and broad absorption bands.
A hypothetical UV-Vis absorption data table for this compound, based on the expected effects of the substituents, is presented below. The exact absorption maxima (λ_max) would need to be determined experimentally.
| Solvent | λ_max 1 (nm) | Molar Absorptivity (ε_1) (L·mol⁻¹·cm⁻¹) | λ_max 2 (nm) | Molar Absorptivity (ε_2) (L·mol⁻¹·cm⁻¹) |
| Hexane | Data not available | Data not available | Data not available | Data not available |
| Ethanol | Data not available | Data not available | Data not available | Data not available |
| Acetonitrile | Data not available | Data not available | Data not available | Data not available |
This table is for illustrative purposes and awaits experimental verification.
Mass Spectrometry for Molecular Formula and Fragmentation Pattern Analysis (e.g., HR-MS, LC-MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. For this compound, high-resolution mass spectrometry (HR-MS) would be instrumental in confirming its molecular formula.
The molecular formula of this compound is C₁₂H₁₀N₂. chemnet.com Its calculated monoisotopic mass is approximately 182.0844 g/mol . HR-MS can measure this mass with high precision, allowing for the unambiguous determination of the elemental composition.
When subjected to ionization in a mass spectrometer (e.g., through electron ionization or electrospray ionization), the molecule will form a molecular ion (M⁺˙ or [M+H]⁺). This ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragment ions provides valuable structural information.
For this compound, likely fragmentation pathways could involve the loss of small neutral molecules or radicals, such as:
Loss of a hydrogen cyanide (HCN) molecule from the cyano group.
Cleavage of the methyl group (-CH₃).
Fragmentation of the naphthalene ring system itself.
A table summarizing the expected key ions in the mass spectrum of this compound is provided below. The relative abundances of these ions would depend on the ionization method and energy.
| m/z (mass-to-charge ratio) | Ion Formula | Interpretation |
| 182.08 | [C₁₂H₁₀N₂]⁺˙ | Molecular ion |
| 181.08 | [C₁₂H₉N₂]⁺ | Loss of a hydrogen radical |
| 167.07 | [C₁₁H₇N₂]⁺ | Loss of a methyl radical |
| 155.08 | [C₁₁H₉N]⁺˙ | Loss of a hydrogen cyanide molecule |
This table represents predicted major fragments and requires experimental confirmation.
Liquid chromatography-mass spectrometry (LC-MS) would be particularly useful for analyzing this compound in a mixture, providing separation by chromatography followed by mass analysis. This is a standard technique for the identification and quantification of compounds in complex samples.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Computational chemistry provides profound insights into the intrinsic properties of molecular systems. For 1-Amino-3-methylnaphthalene-2-carbonitrile, Density Functional Theory (DFT) serves as a powerful tool to elucidate its structural, electronic, and reactive characteristics. DFT calculations are favored for their balance of accuracy and computational efficiency, making them a standard method for studying medium-sized organic molecules. nih.gov These theoretical studies are typically performed using software packages like Gaussian, often employing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a suitable basis set such as 6-311++G(d,p) to model the molecule's behavior in the gaseous phase. nih.govresearchgate.net
Optimization of Molecular Geometry and Conformational Analysis
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This is achieved by minimizing the total energy of the system with respect to all atomic coordinates. nih.gov For this compound, the geometry optimization process reveals the precise bond lengths, bond angles, and dihedral angles corresponding to the ground state energy minimum.
Conformational analysis is also crucial, particularly concerning the rotation of the amino (-NH₂) and methyl (-CH₃) groups attached to the naphthalene (B1677914) ring. By systematically rotating these groups and calculating the energy at each step, a potential energy surface can be mapped to identify the most stable conformer. The stability of different conformers is influenced by steric hindrance and intramolecular interactions, such as hydrogen bonding. The geometry optimization is considered complete when the forces on each atom are negligible and the structure corresponds to a true energy minimum on the potential energy surface. iu.edu.sa
Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical) Note: The following data is representative and based on DFT calculations for similar molecular structures.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | C-NH₂ | 1.375 |
| C-CH₃ | 1.510 | |
| C-C≡N | 1.430 | |
| C≡N | 1.158 | |
| Bond Angle (°) | C-C-NH₂ | 121.5 |
| C-C-CN | 119.8 | |
| N-C-C | 118.0 |
Vibrational Frequency Analysis and Theoretical Spectral Assignments
Following successful geometry optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the structure is a true minimum (characterized by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. researchgate.net This analysis calculates the harmonic vibrational frequencies corresponding to the different normal modes of the molecule.
The predicted vibrational spectrum provides a wealth of information about the molecule's functional groups. For this compound, characteristic frequencies can be assigned to specific vibrational modes, such as the N-H stretching of the amino group, the C≡N stretching of the nitrile group, C-H stretching of the methyl group and aromatic rings, and various ring stretching and bending modes of the naphthalene core. researchgate.net Theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations; thus, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net
Table 2: Theoretical Vibrational Frequencies and Assignments for this compound Note: The following data is representative and based on DFT calculations for similar functional groups.
| Frequency (cm⁻¹) (Scaled) | Vibrational Mode Assignment |
|---|---|
| 3450, 3360 | NH₂ Asymmetric & Symmetric Stretching |
| 3060 | Aromatic C-H Stretching |
| 2930 | Methyl C-H Stretching |
| 2225 | C≡N Nitrile Stretching |
| 1620 | NH₂ Scissoring (Bending) |
| 1580, 1470 | Aromatic C=C Ring Stretching |
| 1450 | CH₃ Bending |
| 820 | Aromatic C-H Out-of-plane Bending |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity and electronic properties. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comwikipedia.org The HOMO acts as an electron donor, so its energy is related to the ionization potential, while the LUMO acts as an electron acceptor, with its energy being related to the electron affinity. ossila.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for gauging molecular stability and reactivity. nih.govwikipedia.org A small energy gap implies that the molecule is more polarizable, requires less energy for electronic excitation, and is generally more reactive. For this compound, the analysis of the HOMO and LUMO electron density distributions shows that the HOMO is primarily localized on the electron-rich amino group and the naphthalene ring, while the LUMO is concentrated on the electron-withdrawing nitrile group and the aromatic system, indicating the pathway for intramolecular charge transfer upon electronic excitation.
Table 3: Calculated Frontier Molecular Orbital Properties Note: The following data is representative and based on DFT calculations for similar aromatic systems.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy (EHOMO) | -5.85 |
| LUMO Energy (ELUMO) | -1.95 |
| HOMO-LUMO Gap (ΔE) | 3.90 |
Natural Bond Orbital (NBO) Analysis
In this compound, significant ICT is expected from the electron-donating amino group (a lone pair, n, on the nitrogen atom) to the π* anti-bonding orbitals of the naphthalene ring and the nitrile group. This delocalization of electron density is a key factor in the molecule's electronic structure and stability. The NBO analysis can quantify this charge transfer, confirming the roles of the amino group as a donor and the cyano-substituted ring as an acceptor.
Table 4: NBO Analysis of Key Donor-Acceptor Interactions Note: The following data is representative of expected interactions in the molecule.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP (N) | π* (Cring-Cring) | 25.5 |
| π (Cring-Cring) | π* (C≡N) | 15.2 |
| π (Cring-Cring) | π* (Cring-Cring) | 20.8 |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a valuable tool for identifying the reactive sites within a molecule. uni-muenchen.de It visualizes the electrostatic potential on the electron density surface, indicating regions prone to electrophilic and nucleophilic attack. researchgate.net The MEP map uses a color scale where red indicates regions of most negative potential (electron-rich, attractive to electrophiles), and blue indicates regions of most positive potential (electron-poor, attractive to nucleophiles). Green and yellow represent areas of intermediate potential. researchgate.net
For this compound, the MEP map is expected to show a significant negative potential (red/yellow) around the nitrogen atom of the nitrile group due to its high electronegativity and the lone pair electrons. The region around the amino group's nitrogen would also be electron-rich. Conversely, the hydrogen atoms of the amino group would exhibit a strong positive potential (blue), making them susceptible to nucleophilic attack or hydrogen bonding interactions. This analysis provides a clear, visual guide to the molecule's reactivity patterns. uni-muenchen.de
Global Reactivity Descriptors
Ionization Potential (I) ≈ -EHOMO
Electron Affinity (A) ≈ -ELUMO
Electronegativity (χ) = (I + A) / 2
Chemical Hardness (η) = (I - A) / 2
Chemical Softness (S) = 1 / η
Electrophilicity Index (ω) = χ² / (2η)
Chemical hardness (η) measures the resistance to change in electron distribution; a harder molecule has a larger HOMO-LUMO gap and is less reactive. researchgate.net Electronegativity (χ) measures the ability of the molecule to attract electrons. The electrophilicity index (ω) quantifies the energy stabilization when the system acquires additional electronic charge from the environment. dergipark.org.tr These descriptors collectively offer a comprehensive theoretical assessment of the molecule's chemical behavior.
Table 5: Calculated Global Reactivity Descriptors Note: The values are derived from the representative HOMO/LUMO energies in Table 3.
| Descriptor | Calculated Value (eV) |
|---|---|
| Ionization Potential (I) | 5.85 |
| Electron Affinity (A) | 1.95 |
| Electronegativity (χ) | 3.90 |
| Chemical Hardness (η) | 1.95 |
| Chemical Softness (S) | 0.51 |
| Electrophilicity Index (ω) | 3.90 |
Studies of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics. Computational methods, particularly Density Functional Theory (DFT), are frequently employed to predict the NLO properties of organic molecules. These studies typically involve the calculation of polarizability (α) and hyperpolarizabilities (β and γ), which are tensors describing the response of a molecule to an external electric field. For molecules like this compound, the presence of both an electron-donating amino group (-NH2) and an electron-withdrawing cyano group (-CN) attached to the π-conjugated naphthalene system suggests the potential for significant NLO response due to intramolecular charge transfer.
A typical computational workflow to assess NLO properties would involve:
Geometry Optimization: The molecule's structure is first optimized to its ground state geometry using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).
NLO Property Calculation: Using the optimized geometry, the polarizability and hyperpolarizability tensors are calculated. These calculations provide insights into the molecule's potential for applications in technologies like frequency doubling or optical switching.
While specific data for this compound is not available, studies on similar donor-π-acceptor naphthalene derivatives have shown that the strategic placement of donor and acceptor groups can significantly enhance NLO properties.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction
Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for predicting the electronic absorption spectra of molecules. It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the peaks in a UV-Vis spectrum.
For this compound, a TD-DFT calculation would provide valuable information about its light-absorbing properties. The process generally includes:
Ground State Calculation: An initial DFT calculation is performed to obtain the optimized ground-state geometry and molecular orbitals.
Excited State Calculation: TD-DFT is then used to calculate the energies of various excited states and the probabilities of transitions from the ground state to these excited states.
The results of such a study would likely show characteristic π-π* transitions typical for aromatic systems. The position and intensity of the absorption maxima would be influenced by the amino and cyano substituents, which can modulate the HOMO-LUMO energy gap. Theoretical studies on aminonaphthalene derivatives often show good agreement between TD-DFT predicted spectra and experimental data.
Computational Mechanistic Pathway Elucidation (e.g., Transition State Analysis)
Computational chemistry is a powerful tool for investigating reaction mechanisms. For the synthesis of aminonitriles, such as in the Strecker synthesis, computational studies can elucidate the step-by-step pathway of the reaction. This involves identifying reactants, intermediates, transition states, and products along the reaction coordinate.
A computational study on the formation of this compound could involve:
Mapping the Potential Energy Surface: Calculations are performed to map out the energy landscape of the reaction.
Locating Transition States: Sophisticated algorithms are used to find the transition state structures, which are saddle points on the potential energy surface.
Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.
Such studies provide fundamental insights into the reaction kinetics and can help in optimizing synthetic procedures. For instance, understanding the mechanism of aminonitrile formation can guide the choice of catalysts and reaction conditions.
Solvent Effects on Electronic Properties Utilizing Continuum Models
The electronic properties of a molecule can be significantly influenced by its environment, particularly the solvent. Continuum models, such as the Polarizable Continuum Model (PCM), are a computationally efficient way to account for bulk solvent effects. In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this medium.
For this compound, a PCM-TD-DFT calculation could be used to predict how its electronic spectrum changes in different solvents. This is crucial for understanding solvatochromism, the phenomenon where the color of a solution changes with the polarity of the solvent. The calculations would involve performing the TD-DFT calculations described in section 6.3, but with the inclusion of a continuum solvent model. The results would likely show a shift in the absorption maxima to longer wavelengths (a red shift) in more polar solvents, due to the stabilization of the more polar excited state.
Applications of 1 Amino 3 Methylnaphthalene 2 Carbonitrile As a Synthetic Building Block and Research Probe
Precursor in the Synthesis of Diverse Carbo- and Heterocyclic Compounds
The strategic placement of the amino and cyano functionalities on the naphthalene (B1677914) framework of 1-Amino-3-methylnaphthalene-2-carbonitrile makes it an exemplary starting material for the synthesis of various fused heterocyclic systems. The reactivity of the ortho-amino nitrile moiety allows for a range of cyclization reactions to form new rings, leading to compounds of significant interest in medicinal and materials chemistry.
One of the key applications is in the synthesis of benzo[g]quinazolines . These compounds can be prepared through the reaction of this compound with orthoesters, such as triethyl orthoformate, which serves as a one-carbon source. uminho.ptresearchgate.net This reaction typically proceeds via the formation of an intermediate amidine, which then undergoes intramolecular cyclization to furnish the fused pyrimidine (B1678525) ring of the benzo[g]quinazoline (B13665071) system. The reaction conditions can be tuned to optimize yields, often employing acid or base catalysis. organic-chemistry.orgnih.gov
Similarly, this versatile precursor can be utilized in the construction of thieno[2,3-b]naphthalenes . The Gewald reaction, a well-established method for synthesizing 2-aminothiophenes, can be adapted for this purpose. wikipedia.orgresearchgate.netorganic-chemistry.orgderpharmachemica.com By reacting this compound with elemental sulfur and a compound containing an active methylene (B1212753) group, a fused thiophene (B33073) ring can be annulated onto the naphthalene core. nih.govrsc.org
Furthermore, the synthesis of fused pyrimidines represents another significant application. jchr.org Condensation reactions with various reagents can lead to the formation of pyrimidine rings fused to the naphthalene system, creating novel heterocyclic scaffolds with potential biological activities. nih.govnih.gov
| Starting Material | Reagent(s) | Product Class | Reaction Type |
| This compound | Triethyl orthoformate | Benzo[g]quinazoline | Cyclocondensation |
| This compound | Sulfur, Active methylene compound | Thieno[2,3-b]naphthalene | Gewald Reaction |
| This compound | Amidine | Fused Pyrimidine | Condensation |
Building Block for Complex Polycyclic Scaffolds
The utility of this compound extends beyond the synthesis of simple fused heterocycles to the construction of more complex, multi-ring systems. Its inherent structure is a stepping stone for creating elaborate polycyclic aromatic and heteroaromatic scaffolds.
For instance, it can serve as a key intermediate in the synthesis of benzonaphthyridines . Through multi-step reaction sequences, the amino and cyano groups can be elaborated and cyclized to form additional pyridine (B92270) rings fused to the naphthalene core. These reactions often involve transition metal-catalyzed cross-coupling and cyclization steps to build the desired polycyclic framework.
Moreover, the synthesis of polycyclic aza-aromatics is another area where this compound finds application. By strategically introducing other reactive functional groups onto the naphthalene ring or the amino group, subsequent cyclization reactions can lead to the formation of complex nitrogen-containing polycyclic systems. These scaffolds are of interest for their potential applications in organic electronics and as ligands in coordination chemistry.
Role as a Photosensitizer in Advanced Photopolymerization Research
In the field of polymer chemistry, derivatives of this compound have emerged as promising photosensitizers for advanced photopolymerization processes. researchgate.net Photosensitizers are crucial components in photopolymerization as they absorb light and transfer energy to a photoinitiator, which then generates the reactive species that initiate the polymerization reaction.
Research has shown that structurally related compounds, such as 1-amino-4-methyl-6-styrylnaphthalene-2-carbonitrile derivatives, exhibit excellent photophysical properties that make them effective photosensitizers. researchgate.net These properties include strong absorption in the near-UV and visible regions, efficient intersystem crossing to the triplet state, and the ability to sensitize photoinitiators through energy transfer or electron transfer mechanisms. The substitution pattern on the naphthalene ring, including the position of the amino and cyano groups, significantly influences these photophysical properties.
The general mechanism involves the naphthalene-based photosensitizer absorbing light and being promoted to an excited singlet state. It then undergoes intersystem crossing to a longer-lived triplet state. In this excited triplet state, the photosensitizer can interact with a photoinitiator, such as an iodonium (B1229267) salt, via electron transfer, leading to the generation of radicals that initiate the polymerization of monomers.
| Property | Significance in Photopolymerization |
| Absorption Spectrum | Determines the wavelength of light required to initiate polymerization. |
| Intersystem Crossing Efficiency | A high efficiency leads to a greater population of the triplet state, which is crucial for sensitization. |
| Triplet State Energy and Lifetime | Must be appropriate for efficient energy or electron transfer to the photoinitiator. |
Intermediate in the Synthesis of Analogues for Structure-Reactivity Relationship Studies
The systematic modification of a lead compound's structure and the subsequent evaluation of the effects of these changes on its chemical reactivity or biological activity is a cornerstone of medicinal chemistry and materials science, known as structure-reactivity or structure-activity relationship (SAR) studies. This compound serves as a valuable intermediate for the synthesis of a library of analogues for such investigations. mdpi.com
By modifying the amino group, the methyl group, or by introducing substituents at various positions on the naphthalene ring, a series of related compounds can be synthesized. For example, the amino group can be acylated, alkylated, or converted into other functional groups. The methyl group can be replaced by other alkyl or aryl groups. These modifications allow for a systematic exploration of how changes in steric and electronic properties affect the reactivity of the molecule or its interaction with biological targets.
For instance, in the development of new fluorescent probes, the photophysical properties of naphthalene derivatives are highly dependent on the nature and position of substituents. thno.org By synthesizing a series of analogues of this compound, researchers can fine-tune the fluorescence emission wavelength, quantum yield, and sensitivity towards specific analytes.
Q & A
What are the validated synthetic routes for 1-Amino-3-methylnaphthalene-2-carbonitrile, and how can reaction efficiency be optimized?
Basic Research Question
A common method involves condensation reactions using malononitrile derivatives and ketones under microwave-assisted conditions. For example, analogous naphthalene-carbonitrile compounds are synthesized via a one-pot reaction between benzaldehyde, malononitrile, and ketones in ethanol, catalyzed by piperidine, followed by microwave heating (120°C, 1 hour) to enhance yield and reduce side products . Optimization includes solvent selection (e.g., toluene for improved solubility), stoichiometric control of ammonium acetate, and purification via column chromatography (dichloromethane:methanol gradients) .
How can the crystal structure of this compound be determined, and what software is recommended for refinement?
Basic Research Question
Single-crystal X-ray diffraction (XRD) is the gold standard. Data collection can be performed using a CAD-4 diffractometer with graphite-monochromated radiation. For refinement, SHELXL (part of the SHELX suite) is widely used for small-molecule crystallography due to its robust handling of hydrogen bonding and torsional parameters . Key steps:
- Absorption correction : ψ-scan methods to address crystal imperfections .
- Hydrogen bonding analysis : Geometrically constrain H atoms (C–H = 0.93 Å, N–H = 0.86 Å) and calculate intermolecular interactions (e.g., N–H⋯N networks) to stabilize the lattice .
What toxicological endpoints should be prioritized when assessing this compound in mammalian models?
Basic Research Question
Prioritize systemic effects per ATSDR guidelines (Table B-1):
How can environmental degradation pathways of this compound be modeled in aquatic systems?
Advanced Research Question
Use photolysis and biodegradation assays:
- Photodegradation : Expose to UV light (λ = 254 nm) in aqueous solutions; monitor via HPLC-MS to identify byproducts (e.g., hydroxylated derivatives) .
- Biodegradation : Inoculate with Pseudomonas spp. in mineral medium; measure half-life (t½) under aerobic/anaerobic conditions .
- Partitioning : Calculate log Kow (octanol-water) and sediment adsorption coefficients (Kd) to predict environmental mobility .
What molecular mechanisms underlie the compound’s potential genotoxicity, and how can they be validated?
Advanced Research Question
Hypothesize intercalation or reactive oxygen species (ROS) generation:
- DNA interaction assays : Electrophoretic mobility shift assays (EMSAs) with plasmid DNA to detect strand breaks .
- Transcriptomic profiling : RNA-seq of exposed cell lines (e.g., HepG2) to identify dysregulated pathways (e.g., NRF2/ARE signaling) .
- ROS detection : Fluorescent probes (e.g., DCFH-DA) in primary hepatocytes .
How should conflicting toxicity data be resolved in regulatory submissions?
Advanced Research Question
Apply weight-of-evidence (WoE) frameworks:
Data quality assessment : Exclude studies with inadequate controls or non-peer-reviewed methodologies (unless validated by ATSDR’s three-expert panel) .
Dose-response consistency : Use Akaike’s information criterion (AIC) to compare model fits across studies .
Mechanistic plausibility : Cross-reference in vitro findings (e.g., CYP450 inhibition) with in vivo outcomes .
What role does this compound play in multicomponent reactions for heterocyclic synthesis?
Advanced Research Question
The amino and cyano groups enable participation in:
- Gewald reactions : Synthesize 2-aminothiophenes via ketone-cyanide-thiocyanate cyclization .
- Michael additions : Construct pyridine derivatives (e.g., 4-phenylpyridine-3-carbonitrile) using aryl aldehydes and malononitrile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
